AC-Thr-leu-asn-phe-OH
Description
Significance of N-Terminal Acetylation in Peptide Biology and Chemistry
N-terminal acetylation, the attachment of an acetyl group to the N-terminal amino group of a peptide or protein, is a widespread and crucial modification in eukaryotes. nih.govwikipedia.org This seemingly subtle alteration can profoundly impact a molecule's biological and chemical properties. creative-proteomics.com By neutralizing the positive charge at the N-terminus, acetylation can influence protein folding, stability, and interactions with other molecules. creative-proteomics.com
From a biological standpoint, N-terminal acetylation plays a vital role in regulating a protein's half-life, either by shielding it from degradation or by creating recognition sites for specific cellular machinery. creative-proteomics.com This modification is also implicated in a variety of cellular processes, including apoptosis, cell proliferation, and subcellular targeting. nih.gov In the realm of peptide chemistry, N-terminal acetylation is a strategic tool. It can enhance a peptide's stability by making it resistant to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. lifetein.com This increased stability is often a prerequisite for a peptide's potential therapeutic application, as it can prolong its activity in biological systems. lifetein.commdpi.com
Overview of Tetrapeptide Research Landscape
Tetrapeptides, consisting of four amino acid residues, represent a fascinating area of research due to their manageable size and diverse biological activities. bachem.com They are large enough to adopt specific conformations and interact with biological targets with high affinity and specificity, yet small enough for efficient chemical synthesis and modification. mdpi.comthieme-connect.de The research landscape for tetrapeptides is broad, encompassing investigations into their roles as signaling molecules, enzyme inhibitors, and potential therapeutic agents. researchgate.netelifesciences.orgnih.gov
Scientists are actively exploring structure-activity relationships in tetrapeptides, seeking to understand how the sequence and conformation of these molecules dictate their biological function. elifesciences.orgnih.gov Computational modeling and experimental techniques are often combined to predict and validate the three-dimensional structures of tetrapeptides and their interactions with target proteins. cdnsciencepub.com The development of novel synthetic methodologies continues to expand the accessible chemical space of tetrapeptides, allowing for the incorporation of unnatural amino acids and other modifications to fine-tune their properties. mdpi.comnih.gov
Academic Rationale for Investigating Ac-Thr-Leu-Asn-Phe-OH
The specific tetrapeptide this compound has garnered academic interest primarily due to its association with the inhibition of HIV-1 protease. hongtide.com Research has indicated that this tetrapeptide, corresponding to a C-terminal segment of the protease, can bind to the inactive monomers of the enzyme. hongtide.com This binding event is proposed to prevent the association of these monomers into the active dimeric form of the enzyme, which is essential for viral replication. hongtide.com The inhibition constant (Ki) for this interaction has been reported to be 45.1 µM, signifying a moderate binding affinity. hongtide.com
The investigation of this compound serves as a case study for understanding the principles of peptide-based enzyme inhibition. The N-acetylation of this tetrapeptide is likely crucial for its stability and ability to mimic a natural protein segment. By studying the structural basis of its interaction with HIV-1 protease, researchers can gain valuable insights for the design of more potent and specific inhibitors. Furthermore, the synthesis and characterization of this and similar peptides contribute to the broader understanding of peptide chemistry and the development of new therapeutic strategies against viral diseases.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 137372-00-0 chem960.com |
| Molecular Formula | C25H37N5O8 |
| Molecular Weight | 535.59 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Research Findings on this compound
| Research Area | Key Findings |
| Enzyme Inhibition | This compound acts as an inhibitor of HIV-1 protease by binding to its inactive monomers and preventing dimerization. The reported inhibition constant (Ki) is 45.1 µM. hongtide.com |
| Mechanism of Action | The tetrapeptide corresponds to the C-terminal segment of the HIV-1 protease, suggesting a competitive inhibition mechanism based on molecular mimicry. hongtide.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFYEGBXADZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ac Thr Leu Asn Phe Oh and Analogous Tetrapeptides
Solid-Phase Peptide Synthesis (SPPS) Strategies for N-Acetylated Tetrapeptides
Solid-phase peptide synthesis is the cornerstone for the production of Ac-Thr-Leu-Asn-Phe-OH. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer resin.
Fmoc/t-Bu Chemistry for Chain Elongation of this compound
The Fmoc/t-Bu strategy is the preferred method for synthesizing this compound. This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids, while acid-labile groups, such as tert-butyl (tBu) and trityl (Trt), are used for the permanent protection of the reactive side chains. wpmucdn.comaltabioscience.com The orthogonality of this protection scheme allows for the selective removal of the Fmoc group at each step of the peptide chain elongation without affecting the side-chain protecting groups. chempep.com
The synthesis commences with the C-terminal amino acid, Phenylalanine (Phe), attached to the solid support. The subsequent amino acids, Asparagine (Asn), Leucine (Leu), and Threonine (Thr), are then sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding residue. The side chains of Threonine and Asparagine are protected to prevent unwanted side reactions during synthesis. Commonly used protecting groups are tert-butyl (tBu) for the hydroxyl group of Threonine and trityl (Trt) for the amide side chain of Asparagine. sigmaaldrich.com
Resin Selection and Loading Optimization
The choice of resin is critical as it determines the C-terminal functionality of the final peptide. For the synthesis of this compound, which possesses a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are the most suitable choices. sigmaaldrich.comthermofisher.com
Wang Resin: This is a widely used resin for the synthesis of peptide acids. nih.gov The first amino acid, Fmoc-Phe-OH, is typically loaded onto the resin via an ester linkage. A common method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govacs.org To minimize racemization, especially for sensitive amino acids, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) is recommended. nih.gov
2-Chlorotrityl Chloride (2-CTC) Resin: This resin offers the advantage of very mild cleavage conditions, which helps in preventing side reactions and preserving the integrity of the protected peptide. sigmaaldrich.com The loading of Fmoc-Phe-OH onto 2-CTC resin is generally achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIEA). sigmaaldrich.comgoogle.com
Table 1: Comparison of Resins for this compound Synthesis
| Resin Type | Linkage to Peptide | Loading Conditions | Cleavage Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Wang Resin | Benzyl-ester | DIC/DMAP or symmetrical anhydride (B1165640) | Moderate to strong acid (e.g., 50-95% TFA) nih.gov | Good loading capacity, widely used. | Risk of racemization during loading, stronger cleavage conditions. |
Optimization of resin loading is crucial for efficient synthesis. A typical loading capacity for these resins ranges from 0.3 to 0.8 mmol/g. nih.gov The loading of the first amino acid is a critical step and is often monitored to ensure a satisfactory substitution level before proceeding with the synthesis.
Coupling Reagents and Reaction Conditions for Tetrapeptide Assembly
The formation of the peptide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the resin-bound peptide requires the activation of the carboxylic acid group. A variety of coupling reagents are available, and their choice can significantly impact the efficiency and purity of the synthesis.
Commonly used coupling reagents include carbodiimides like DIC, often used in conjunction with an additive like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). rsc.org For more challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, more potent uronium or phosphonium (B103445) salt-based reagents are employed. These include:
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526)
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
These reagents are typically used with a base such as DIEA or 2,4,6-collidine. rsc.org The coupling of Fmoc-Asn(Trt)-OH can sometimes be challenging due to potential side reactions like dehydration of the side-chain amide to a nitrile. nih.gov The use of a trityl protecting group on the asparagine side chain and efficient coupling reagents generally mitigates this issue.
Table 2: Common Coupling Reagents for SPPS
| Reagent | Type | Activation Mechanism | Advantages |
|---|---|---|---|
| DIC/HOBt | Carbodiimide/Additive | Forms HOBt active ester | Cost-effective, low racemization. rsc.org |
| HBTU | Uronium Salt | Forms HOBt active ester in situ | High coupling efficiency, fast reaction times. nih.gov |
| HATU | Uronium Salt | Forms HOAt active ester in situ | More reactive than HBTU, effective for difficult couplings. nih.gov |
The coupling reactions are typically carried out in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The completion of each coupling step is often monitored using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to detect the presence of unreacted primary amines.
N-Terminal Acetylation Protocols
Following the successful assembly of the Thr-Leu-Asn-Phe sequence, the N-terminal α-amino group of threonine is deprotected by removing the Fmoc group, typically with a 20% solution of piperidine (B6355638) in DMF. uci.edu The subsequent acetylation is a crucial step to yield the final product.
The most common method for on-resin N-terminal acetylation is the treatment of the deprotected peptide-resin with acetic anhydride. wpmucdn.compeptideweb.com This reaction is usually performed in the presence of a base, such as DIEA or pyridine, in a solvent like DMF or dichloromethane (B109758) (DCM). A typical protocol involves using a solution of 10% acetic anhydride in DMF. science.gov The completion of the acetylation can be confirmed by a negative ninhydrin test, indicating the absence of a free primary amine.
Cleavage from Resin and Side-Chain Deprotection Strategies
The final step in the synthesis is the cleavage of the peptide from the solid support and the simultaneous removal of the acid-labile side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). du.ac.in
A "cleavage cocktail" is typically used, which consists of TFA and various scavengers to trap the reactive carbocations generated from the cleavage of the protecting groups and the resin linker. sigmaaldrich.com These scavengers prevent the re-attachment of these carbocations to sensitive amino acid residues such as tryptophan (if present) or methionine. For the tetrapeptide Ac-Thr(tBu)-Leu-Asn(Trt)-Phe-OH, a common cleavage cocktail would be a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.
The cleavage reaction is usually carried out for 1-3 hours at room temperature. du.ac.in Following cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The precipitated peptide is then collected by centrifugation, washed with ether, and dried. The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Advanced Synthetic Techniques for this compound and its Derivatives
While standard SPPS is highly effective, advanced techniques can be employed to improve the efficiency, purity, and speed of the synthesis of this compound.
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate both the coupling and deprotection steps in SPPS. nih.govrsc.org Microwave heating is uniform and rapid, leading to shorter reaction times and often improved purity of the crude peptide. wpmucdn.comsigmaaldrich.cn For a tetrapeptide like this compound, a microwave-assisted protocol could reduce the total synthesis time to a few hours. nih.gov Optimized microwave methods can also help in minimizing side reactions like racemization and aspartimide formation. nih.gov
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N,N'-dicyclohexylcarbodiimide | DCC |
| N,N'-diisopropylcarbodiimide | DIC |
| 4-(dimethylamino)pyridine | DMAP |
| 1-hydroxybenzotriazole | HOBt |
| N,N-diisopropylethylamine | DIEA |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| N,N-dimethylformamide | DMF |
| N-methyl-2-pyrrolidone | NMP |
| Trifluoroacetic acid | TFA |
| Triisopropylsilane | TIS |
| Dichloromethane | DCM |
| Acetic Anhydride | - |
| Piperidine | - |
| Pyridine | - |
| 2,4,6-collidine | - |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma |
| tert-butyl | tBu |
| trityl | Trt |
| fluorenylmethyloxycarbonyl | Fmoc |
| Threonine | Thr |
| Leucine | Leu |
| Asparagine | Asn |
Chemical Modifications and Analogue Synthesis for Academic Inquiry
The synthesis of analogues of this compound through chemical modifications is crucial for investigating the structural determinants of its biological function. These modifications can provide insights into peptide conformation, stability, and receptor interactions.
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to enhance the properties of peptides. nih.gov NcAAs can introduce novel side-chain functionalities, alter backbone conformation, and increase resistance to proteolytic degradation. researchgate.net For instance, replacing a canonical amino acid with an ncAA containing a bulky side chain can modulate receptor binding affinity and selectivity. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rroij.comlongdom.org The design of peptidomimetics often involves modifications to the peptide backbone or the incorporation of non-natural structural elements that mimic the spatial arrangement of key amino acid side chains. frontiersin.org These modifications can lead to analogues with superior therapeutic potential compared to their natural peptide counterparts. rroij.com
| Modification Type | Example | Purpose in Tetrapeptide Analogue Design |
| Non-Canonical Amino Acid | Replacing Leucine with tert-Leucine (Tle) nih.gov | To introduce steric bulk and influence conformational preferences. |
| Backbone Modification | N-methylation of an amide bond | To increase proteolytic stability and modulate conformation. |
| Peptidomimetic Scaffold | Replacing a dipeptide unit with a β-turn mimetic | To lock the peptide in a specific bioactive conformation. |
This table illustrates various approaches to incorporating non-canonical amino acids and peptidomimetic features in tetrapeptide design.
Constraining the conformation of a tetrapeptide can pre-organize it into its bioactive shape, leading to increased receptor affinity and selectivity. nih.gov Cyclization is a widely employed strategy to achieve conformational rigidity. nih.gov However, the synthesis of cyclic tetrapeptides is notoriously challenging due to the high ring strain associated with the 12-membered macrocycle. nih.gov
Several strategies have been developed to overcome the synthetic hurdles of tetrapeptide cyclization:
Incorporation of Turn-Inducing Residues: The inclusion of amino acids like proline or D-amino acids can promote the formation of a turn conformation in the linear precursor, which facilitates the subsequent cyclization step. researchgate.net
Backbone Amide Activation: The "CyClick" strategy involves the formation of a larger, less strained cyclic imine intermediate, which then undergoes a chemoselective ring contraction to form the desired 12-membered cyclic tetrapeptide. emorychem.sciencenih.gov This method has been shown to be effective in synthesizing strained cyclic tetrapeptides without significant oligomerization. nih.gov
N-Alkylation: The introduction of N-methyl groups on the amide backbone can favor cis-amide bond conformations, which can be beneficial for cyclization and can also influence the final conformation of the cyclic peptide. rsc.org
The choice of cyclization strategy and the position of the ring closure can have a profound impact on the conformational landscape of the resulting cyclic tetrapeptide analog. acs.org
| Cyclization Strategy | Description | Key Advantage |
| Turn-Inducing Residues | Incorporating Proline or D-amino acids into the linear precursor. researchgate.net | Promotes a pre-organized conformation for efficient cyclization. |
| CyClick Chemistry | Formation of a larger cyclic imine followed by ring contraction. emorychem.sciencenih.gov | Overcomes the high activation energy barrier for small ring formation. |
| Side-Chain to Side-Chain Cyclization | Forming a covalent bridge between the side chains of two amino acids. | Allows for the creation of various ring sizes and conformational constraints. |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminus and the C-terminus. | Creates a classic cyclic peptide structure. |
This table outlines common strategies for the cyclization of tetrapeptide analogs.
Conformational Analysis and Structural Elucidation of Ac Thr Leu Asn Phe Oh
Spectroscopic Characterization of Ac-Thr-Leu-Asn-Phe-OH Conformations
Spectroscopic methods are powerful tools for investigating the conformational properties of peptides in various environments. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) provide detailed insights into the three-dimensional structure, secondary structure content, and chiral nature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution. auremn.org.br It provides atomic-resolution information on molecular conformation, dynamics, and interactions. For a tetrapeptide like this compound, a suite of NMR experiments can be employed to define its structural ensemble.
2D Homonuclear and Heteronuclear NMR Experiments
Two-dimensional (2D) NMR experiments are essential for resolving overlapping signals in the 1D spectrum and for establishing correlations between different nuclei, which are then used to build a 3D model of the peptide.
Homonuclear Correlation Spectroscopy (COSY) experiments would be utilized to identify scalar-coupled protons, primarily within the same amino acid residue. This allows for the assignment of protons within the side chains of Threonine, Leucine, Asparagine, and Phenylalanine.
Total Correlation Spectroscopy (TOCSY) experiments extend these correlations along the entire spin system of an amino acid residue, from the amide proton to the side-chain protons. This is crucial for the unambiguous assignment of all protons belonging to a specific residue.
Nuclear Overhauser Effect Spectroscopy (NOESY) is arguably the most critical experiment for 3D structure determination. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue or not. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing the distance restraints necessary for structure calculation. For this compound, NOEs between backbone protons (HN-HN) and between backbone and side-chain protons would be key in defining the peptide's fold.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are 2D heteronuclear experiments that correlate protons with directly attached (HSQC) or more distant (HMBC) ¹³C or ¹⁵N nuclei. These experiments are fundamental for assigning the backbone and side-chain carbon and nitrogen atoms.
A hypothetical table of expected ¹H chemical shifts for this compound in a solvent like DMSO-d₆ is presented below. Actual values would need to be determined experimentally.
| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other Side Chain Protons (ppm) |
| Ac | - | - | - | ~1.9 (CH₃) |
| Thr | 8.0 - 8.5 | 4.0 - 4.5 | 3.8 - 4.2 | γ-CH₃: 1.0 - 1.3 |
| Leu | 8.0 - 8.5 | 4.1 - 4.6 | 1.5 - 1.8 | γ-CH: 1.4 - 1.7; δ-CH₃: 0.8 - 1.0 |
| Asn | 8.2 - 8.7 | 4.4 - 4.9 | 2.5 - 2.8 | δ-NH₂: 7.0 - 7.8 |
| Phe | 8.1 - 8.6 | 4.5 - 5.0 | 2.9 - 3.2 | Aromatic: 7.1 - 7.4 |
Isotopically Labeled Peptide Studies via Triple Resonance Experiments
For a more detailed and unambiguous assignment, especially in more complex systems or when studying interactions, isotopic labeling of the peptide with ¹³C and ¹⁵N is employed. This allows for the use of triple resonance experiments, which correlate ¹H, ¹³C, and ¹⁵N nuclei. Experiments such as HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH are used to sequentially link one amino acid residue to the next along the peptide backbone, providing definitive backbone assignments. While potentially overkill for a tetrapeptide, these methods are invaluable for confirming assignments and studying more subtle structural features.
Solid-State NMR for Conformational Preferences
Solid-state NMR (ssNMR) can provide detailed structural information on peptides in a solid or aggregated state, which is not accessible by solution NMR. researchgate.net This is particularly relevant if this compound has a propensity to form fibrils or microcrystals. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can reveal details about the peptide's conformation and packing in the solid state.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bonds in a folded peptide create a chiral environment, and the resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.
For this compound, the CD spectrum would reveal the presence of ordered structures such as β-turns, which are common in short peptides, or a lack of regular structure, indicating a random coil conformation. A hypothetical analysis of a CD spectrum for this peptide might yield the following secondary structure percentages:
| Secondary Structure | Percentage (%) |
| α-Helix | 0 - 5 |
| β-Sheet | 10 - 20 |
| β-Turn | 25 - 40 |
| Random Coil | 40 - 60 |
Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality and Conformation
Vibrational Circular Dichroism (VCD) is an analytical technique that detects the differential absorption of left and right circularly polarized infrared light by chiral molecules. VCD provides detailed information about the conformation and absolute configuration of chiral molecules in solution. The VCD spectrum of a peptide is particularly sensitive to its secondary structure through the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrational modes. researchgate.net
For this compound, VCD spectroscopy could provide a more detailed picture of its conformational ensemble in solution than conventional CD. The signs and intensities of the VCD bands in the amide I region are highly sensitive to the types of β-turns and other local conformational motifs present. By comparing the experimental VCD spectrum with quantum chemical calculations for different possible conformations, a more refined 3D structural model can be developed.
Computational Approaches to this compound Conformation
Computational methods are powerful tools for investigating the structural and energetic properties of peptides. However, a thorough search has not yielded any studies that have applied these techniques specifically to this compound.
Molecular Dynamics (MD) Simulations for Conformational Ensemble Generation
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of a peptide by simulating the atomic motions over time. For this compound, MD simulations would generate an ensemble of structures, providing insights into its flexibility, preferred conformations, and the dynamic transitions between them. Such studies would typically report on parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and Ramachandran plots to characterize the peptide's dynamic behavior. The lack of published MD studies on this tetrapeptide means that its conformational ensemble remains uncharacterized.
Quantum Chemical Calculations for Geometries and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT), provide highly accurate information about the electronic structure, optimized geometries, and relative energies of different conformations. These calculations are crucial for understanding the intrinsic stability of various peptide structures and the nature of intramolecular interactions, such as hydrogen bonds. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles for its low-energy conformers. No such quantum chemical data for this specific peptide are available in the literature.
In Silico Prediction of Secondary and Tertiary Structures
A variety of in silico tools exist to predict the secondary structure elements (e.g., helices, sheets, turns, coils) of a peptide sequence. These predictions are based on the statistical analysis of known protein structures or machine learning algorithms. While a prediction for this compound could be generated using publicly available servers, without experimental validation or more detailed computational studies, it would remain a preliminary hypothesis. Furthermore, as a short tetrapeptide, it is less likely to form stable, well-defined secondary or tertiary structures in isolation.
Environmental Influences on this compound Conformation
The conformation of a peptide is highly sensitive to its environment, particularly the solvent.
Solvent-Induced Conformational Changes
The polarity and hydrogen-bonding capacity of the solvent can significantly influence the conformational preferences of a peptide. For instance, in a polar solvent like water, the peptide might adopt conformations that maximize exposure of polar residues and bury hydrophobic ones, while in a nonpolar solvent, the opposite might be true. Studies investigating these effects would typically involve spectroscopic techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR), often in conjunction with computational simulations. There are no published experimental or computational studies on the solvent-induced conformational changes of this compound.
Membrane-Mimicking Environment Studies
The conformational behavior of peptides in aqueous solution can be significantly different from their structure within or associated with a biological membrane. To bridge this gap, membrane-mimicking environments such as detergent micelles, bicelles, and lipid vesicles are employed to study peptide structure and folding. For the tetrapeptide this compound, such studies are crucial for understanding its potential interactions with cell membranes, which are often dictated by the adoption of specific secondary structures upon partitioning into the lipidic environment.
The amphipathic nature of this compound, with its combination of polar (Thr, Asn) and nonpolar (Leu, Phe) residues, suggests a propensity to interact with the interfacial region of a membrane. In aqueous solution, such a short peptide is likely to exist as an ensemble of disordered or random coil conformations due to the high degree of conformational freedom of the peptide backbone and side chains. However, upon introduction into a membrane-mimicking environment, a transition to a more ordered conformation is expected. This is driven by the hydrophobic effect, where the nonpolar side chains (Leu, Phe) seek to be shielded from the aqueous phase by inserting into the hydrophobic core of the micelle or lipid bilayer, while the polar residues (Thr, Asn) can remain at the interface, interacting with the polar head groups of the lipids and the surrounding water molecules.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of peptides. In a typical experiment, the CD spectrum of this compound would first be recorded in an aqueous buffer, where it is expected to show a single negative band around 198 nm, characteristic of a random coil conformation. The peptide would then be titrated with a membrane mimetic, such as sodium dodecyl sulfate (SDS) micelles.
Upon association with the micelles, a conformational change to a more ordered structure, such as an α-helix or a β-turn/sheet, would be indicated by a change in the CD spectrum. For instance, the formation of an α-helical structure would be characterized by the appearance of two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. A β-sheet conformation would be indicated by a single negative band around 218 nm and a positive band near 195 nm.
Table 1: Hypothetical Circular Dichroism Data for this compound in Different Environments
| Environment | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Secondary Structure Interpretation |
| Aqueous Buffer (pH 7.4) | 198 | -4500 | Random Coil |
| Aqueous Buffer (pH 7.4) | 222 | -500 | Random Coil |
| 100 mM SDS Micelles | 208 | -8000 | α-helical/β-turn |
| 100 mM SDS Micelles | 222 | -7500 | α-helical/β-turn |
Note: The data presented in this table is hypothetical and serves to illustrate the expected changes in CD spectra upon the interaction of an amphipathic peptide with a membrane-mimicking environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD spectroscopy provides global information on secondary structure, NMR spectroscopy can offer a detailed, residue-specific picture of the peptide's conformation and its interaction with the membrane mimetic. Two-dimensional NMR experiments, such as TOCSY and NOESY, are used to assign the proton resonances and to identify through-bond and through-space correlations, respectively.
In an aqueous solution, the chemical shifts of the amide protons of this compound would likely be clustered in a narrow range, and their temperature coefficients would be large, indicating that they are solvent-exposed and not involved in stable hydrogen bonds.
Upon addition of SDS micelles, significant changes in the NMR spectrum would be anticipated. The dispersion of amide proton chemical shifts would likely increase, suggesting a more well-defined and stable conformation. The observation of specific Nuclear Overhauser Effects (NOEs) between non-adjacent residues in the NOESY spectrum would provide crucial distance constraints for structure calculation. For example, the presence of dαN(i, i+1) NOEs would indicate an extended conformation, while dNN(i, i+1) NOEs are characteristic of helical structures.
Furthermore, the chemical shifts of the aromatic protons of the Phenylalanine side chain can provide information about its environment. An upfield shift of these resonances upon addition of micelles would suggest that the aromatic ring is inserted into the hydrophobic core of the micelle.
Table 2: Hypothetical ¹H NMR Chemical Shift Changes (Δδ) for this compound upon Transfer from Aqueous Buffer to SDS Micelles
| Residue | Proton | Δδ (ppm) = δ(SDS) - δ(Aqueous) | Interpretation |
| Thr | Hα | -0.15 | Conformational change |
| Thr | Hγ2 | -0.10 | Interaction with micelle interface |
| Leu | Hα | -0.25 | Insertion into hydrophobic core |
| Leu | Hδ1/Hδ2 | -0.40 | Shielding by micelle environment |
| Asn | Hα | -0.10 | Conformational change |
| Asn | Hδ21/Hδ22 | -0.05 | Interaction with micelle interface |
| Phe | Hα | -0.30 | Insertion into hydrophobic core |
| Phe | Hδ/Hε | -0.55 | Aromatic ring in hydrophobic environment |
Note: The data in this table is hypothetical and illustrates the expected direction of chemical shift changes for a peptide like this compound when it moves from a polar to a nonpolar environment.
By combining the structural constraints derived from NMR with computational modeling, a high-resolution 3D structure of this compound in a membrane-mimicking environment can be determined. This would likely reveal a conformation where the Leu and Phe side chains are buried within the micelle's hydrocarbon core, while the acetylated N-terminus and the Thr and Asn side chains are located at the more polar interface. The peptide backbone would likely adopt a specific turn or helical conformation to accommodate this amphipathic arrangement.
Structure Activity Relationship Sar Studies of Ac Thr Leu Asn Phe Oh and Its Analogs
Hypothetical Systematic Amino Acid Substitution and its Impact on Functional Properties
Systematic substitution of each amino acid residue in the Ac-Thr-Leu-Asn-Phe-OH sequence would be a classical approach to understanding the contribution of each position to a potential biological activity.
Threonine (Thr) at Position 1: As a polar amino acid with a hydroxyl group, threonine can participate in hydrogen bonding. khanacademy.org Its substitution with a nonpolar residue like alanine would probe the importance of this hydrogen-bonding capability. Replacement with serine would test the significance of the side chain's methyl group, while substitution with valine would explore the impact of a bulkier, hydrophobic side chain. khanacademy.org
Leucine (Leu) at Position 2: Leucine is a hydrophobic amino acid that often contributes to the hydrophobic core of a peptide or protein, influencing its structure and interaction with receptors. usmf.md Replacing it with other hydrophobic residues of varying sizes, such as isoleucine or valine, could fine-tune hydrophobic interactions. Substitution with a polar residue like glutamine would likely disrupt any critical hydrophobic binding.
Asparagine (Asn) at Position 3: Asparagine contains a polar amide group in its side chain, capable of forming hydrogen bonds. khanacademy.org Its replacement with glutamine would extend the side chain length by one carbon, testing the spatial requirements of the binding pocket. Substitution with aspartic acid would introduce a negative charge, assessing the role of charge at this position.
Phenylalanine (Phe) at Position 4: The aromatic side chain of phenylalanine is often involved in π-π stacking and hydrophobic interactions. usmf.md Substitution with other aromatic residues like tyrosine or tryptophan could introduce hydrogen-bonding capabilities or alter the size and electronics of the aromatic ring. Replacing it with an aliphatic residue like leucine would determine if a non-aromatic hydrophobic group is sufficient for activity.
A hypothetical data table for such a study might look like this:
| Analog | Position 1 Substitution | Position 2 Substitution | Position 3 Substitution | Position 4 Substitution | Relative Activity (%) |
| Parent Peptide | Ac-Thr | -Leu- | -Asn- | -Phe-OH | 100 |
| Analog 1 | Ac-Ala- | -Leu- | -Asn- | -Phe-OH | Data Not Available |
| Analog 2 | Ac-Thr- | -Ile- | -Asn- | -Phe-OH | Data Not Available |
| Analog 3 | Ac-Thr- | -Leu- | -Gln- | -Phe-OH | Data Not Available |
| Analog 4 | Ac-Thr- | -Leu- | -Asn- | -Tyr-OH | Data Not Available |
Theoretical Investigation of N-Terminal Acetylation's Influence on Biological Function
The N-terminal acetyl group (Ac) in this compound plays a significant role in its chemical properties. N-terminal acetylation is a common modification that can have profound effects on a peptide's biological function. creative-proteomics.com
| Compound | N-Terminal Group | Expected Stability | Expected Receptor Interaction |
| This compound | Acetyl | Higher | Potentially altered |
| H-Thr-Leu-Asn-Phe-OH | Free Amine | Lower | Potentially altered |
Postulated Effect of Side Chain Modifications on Specificity and Potency
Beyond wholesale amino acid substitution, specific modifications to the side chains of the constituent amino acids could be explored to probe structure-activity relationships.
Threonine: The hydroxyl group of threonine is a potential site for modifications such as phosphorylation or glycosylation. peptide.com These modifications would dramatically alter the polarity and size of the side chain, which could in turn modulate receptor binding and signaling.
Leucine: As an aliphatic side chain, options for modification are more limited but could include isotopic labeling for metabolic studies.
Asparagine: The amide group of asparagine can be hydrolyzed to aspartic acid, introducing a negative charge.
Phenylalanine: The phenyl ring of phenylalanine can be modified with various substituents (e.g., fluoro, chloro, nitro groups) at different positions (ortho, meta, para). peptide.com These modifications can alter the electronic properties and hydrophobicity of the aromatic ring, providing a fine-tuning mechanism for potency and selectivity.
Hypothetical Role of Conformational Constraints in Modulating Activity
The linear nature of this compound imparts significant conformational flexibility. In a biological context, it is believed that a peptide adopts a specific "bioactive" conformation upon binding to its receptor. Introducing conformational constraints can pre-organize the peptide into this active shape, potentially increasing affinity and stability. nih.gov
Methods to introduce conformational constraints include:
Cyclization: The peptide could be cyclized, for example, by forming an amide bond between the N-terminus and the C-terminus, or between the side chains of appropriately substituted amino acids.
Incorporation of non-natural amino acids: Replacing a standard amino acid with a constrained analog, such as replacing Phenylalanine with a more rigid derivative, can limit rotational freedom. nih.gov
The goal of such modifications would be to reduce the entropic penalty of binding and to improve selectivity for a specific receptor by locking the peptide into a conformation that is less likely to bind to off-target sites. nih.gov
Molecular Mechanism of Action Moa Research for Ac Thr Leu Asn Phe Oh
Elucidation of Ac-Thr-leu-asn-phe-OH Binding Events and Interactions
The primary binding event for this compound involves its interaction with the inactive monomeric subunits, or protomers, of the HIV-1 protease. nih.govuah.es The HIV-1 protease is a homodimeric aspartyl protease, meaning it is only functionally active when two identical protein subunits come together to form a dimer. nih.govresearchgate.net The interface where these two subunits meet is crucial for forming the active site. This compound exerts its inhibitory effect by binding to this interface on the individual protomers, effectively preventing their association into the active dimeric form. nih.govuah.es This mechanism is classified as dissociative inhibition, a form of allosteric modulation where the inhibitor binds to a site other than the active site to regulate enzyme activity. nih.govacs.org
Kinetic analysis has been instrumental in characterizing these binding events. The dissociation constant of the complex formed between the HIV-1 protease protomer and the this compound inhibitor has been determined, providing a quantitative measure of its binding affinity. nih.gov
| Parameter | Value | Conditions |
| Ki (Protomer-Inhibitor Dissociation Constant) | 45.1 ± 1.8 µM | pH 5.0, 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA buffer, 37°C |
| Kd (Enzyme Dissociation Constant) | 3.6 ± 1.9 nM | pH 5.0, 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA buffer, 37°C |
This table presents the kinetic constants associated with the dissociative inhibition of HIV-1 protease by this compound.
Analysis of Cellular and Subcellular Targets and Interaction Pathways
The specific molecular target of this compound is the HIV-1 protease. nih.gov This enzyme is critical during the maturation phase of the HIV life cycle, where it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into their functional protein and enzyme components. acs.org This cleavage is a necessary step for the formation of mature, infectious virions.
The interaction pathway involves the disruption of the monomer-dimer equilibrium of the HIV-1 protease. By binding to the protomers, this compound shifts this equilibrium away from the formation of the active dimer. nih.gov This prevents the proper assembly of the enzyme's active site, which is formed by residues from both subunits at the dimer interface. researchgate.net Consequently, the protease is unable to perform its catalytic function. This inhibition of protease dimerization has been a foundational concept for the development of other potential HIV therapies. uah.esnih.gov
Investigation of Downstream Signaling Pathway Modulation
The immediate downstream effect of this compound's interaction with HIV-1 protease is the inhibition of viral polyprotein processing. acs.org By preventing the protease from becoming active, the Gag and Gag-Pol polyproteins remain uncleaved. This leads to the assembly of immature, non-infectious viral particles. The structural proteins and essential viral enzymes, such as reverse transcriptase and integrase, are not released in their active forms. acs.org
This disruption of the viral maturation process effectively halts the propagation of the virus. The modulation of this pathway is therefore a key strategy in antiretroviral therapy. The action of this compound provides a clear example of how targeting protein-protein interactions, specifically enzyme dimerization, can lead to a potent downstream biological effect.
Biophysical Techniques for Characterizing Binding Dynamics
The unique dissociative mechanism of this compound has been elucidated and confirmed through various biophysical techniques. These methods have been crucial in providing direct experimental evidence for its mode of action.
Kinetic Analysis: Kinetic studies of the HIV-1 protease-catalyzed hydrolysis of a fluorogenic substrate were fundamental in demonstrating that the enzyme functions as an obligatory dimer. nih.gov These experiments also allowed for the characterization of this compound as an inhibitor that binds to the inactive protomers, a hallmark of dissociative inhibition. nih.gov
Sedimentation Equilibrium: This analytical ultracentrifugation technique provides information about the molecular weight of molecules in solution. In the study of this compound, sedimentation equilibrium experiments were used to directly observe the effect of the inhibitor on the quaternary structure of the HIV-1 protease. nih.gov The results showed a significant decrease in the apparent molecular weight of the enzyme in the presence of the tetrapeptide, consistent with a shift from a dimeric to a monomeric state. nih.govresearchgate.net
| Technique | Observation | Conclusion |
| Kinetic Analysis | Inhibition pattern consistent with binding to the inactive protomer. nih.gov | This compound acts as a dissociative inhibitor. nih.gov |
| Sedimentation Equilibrium | Apparent molecular weight of HIV-1 protease decreased from ~20,800 Da to ~12,100 Da in the presence of the inhibitor. nih.gov | The inhibitor causes the dissociation of the active enzyme dimer into its constituent monomers. nih.gov |
This table summarizes the key biophysical techniques and findings that have characterized the binding dynamics of this compound with HIV-1 protease.
Target Identification and Validation Methodologies for Ac Thr Leu Asn Phe Oh
Affinity-Based Chemical Proteomics for Putative Target Discovery
Affinity-based chemical proteomics serves as a primary strategy for the initial discovery of potential protein targets of Ac-Thr-Leu-Asn-Phe-OH. This technique leverages the specific binding affinity between the peptide and its protein partners to isolate and subsequently identify them from a complex biological mixture, such as a cell lysate. nih.gov
The general workflow involves the immobilization of this compound onto a solid support, such as chromatography beads, creating an "affinity matrix". This is typically achieved by modifying the peptide with a linker that allows for covalent attachment to the beads. When a cell lysate is passed over this matrix, proteins that have a binding affinity for the peptide are captured, while non-binding proteins are washed away. nih.gov The captured proteins are then eluted and identified using mass spectrometry.
A significant challenge in this approach is the presence of non-specific binding proteins, which can complicate the identification of true interactors. nih.gov To address this, various strategies are employed, including the use of control beads without the immobilized peptide and stable isotope labeling techniques to differentiate specific binders from the non-specific background. nih.gov
Table 1: Representative Data from an Affinity-Based Chemical Proteomics Experiment for this compound
| Protein ID | Protein Name | Enrichment Ratio (Peptide vs. Control) | Function | Putative Target? |
| P01234 | Kinase Alpha | 15.2 | Signal Transduction | Yes |
| Q56789 | Phosphatase Beta | 12.8 | Cellular Metabolism | Yes |
| P98765 | Structural Protein Gamma | 1.2 | Cytoskeleton | No |
| O12345 | Chaperone Delta | 8.5 | Protein Folding | Yes |
This table is illustrative and does not represent actual experimental data.
Mass Spectrometry (MS)-Based Approaches for Target Identification and Binding Site Mapping
Mass spectrometry is a cornerstone technology in proteomics and plays a pivotal role in both the initial identification of protein targets and the detailed characterization of the binding interaction with this compound. nih.gov
Proteomics and Peptide Mass Fingerprinting Techniques
Once putative target proteins are isolated, for instance by affinity chromatography, they are typically digested into smaller peptide fragments using a protease like trypsin. metwarebio.com These peptide fragments are then analyzed by a mass spectrometer to determine their mass-to-charge ratios. wikipedia.org This collection of peptide masses serves as a unique "fingerprint" for the protein. metwarebio.comwikipedia.org
This experimental peptide mass fingerprint is then compared against theoretical peptide masses generated from protein sequence databases. wikipedia.orgcreative-proteomics.com A successful match allows for the confident identification of the protein that was interacting with this compound. creative-proteomics.com This technique is highly specific and sensitive, capable of identifying proteins even at low abundance. metwarebio.com
High-Resolution LiP-MS for Structural Insights into Interactions
Limited proteolysis-coupled mass spectrometry (LiP-MS) is a powerful method for gaining structural insights into how this compound interacts with its target proteins on a proteome-wide scale. thewittysquare.eu The principle of LiP-MS is that the binding of a ligand, such as our tetrapeptide, can induce conformational changes in the target protein. thewittysquare.eu These structural changes can alter the accessibility of the protein's surface to a protease. researchgate.net
In a LiP-MS experiment, native proteins are briefly treated with a non-specific protease. The resulting peptide fragments are then analyzed by mass spectrometry. biorxiv.org By comparing the peptide patterns of a protein in the presence and absence of this compound, regions that show altered protease susceptibility can be identified. researchgate.net This information can pinpoint the binding site or allosteric sites affected by the peptide's interaction, providing valuable structural information with peptide-level resolution. thewittysquare.eu
Cellular Thermal Shift Assay (CETSA) for Intact Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the confirmation of target engagement within the complex environment of an intact cell. acs.orgnih.gov The underlying principle is that the binding of a ligand to its target protein often increases the thermal stability of that protein. annualreviews.org
In a CETSA experiment, cells are treated with this compound and then heated to various temperatures. annualreviews.org The heat causes proteins to denature and aggregate. The temperature at which half of the protein is denatured is known as its melting temperature (Tm). Ligand-bound proteins are more resistant to heat-induced denaturation, resulting in a higher Tm. nih.gov
By measuring the amount of soluble protein remaining at different temperatures, a melting curve can be generated. A shift in this curve to a higher temperature in the presence of this compound provides strong evidence of direct binding to the target protein in a physiological context. annualreviews.org CETSA can be performed on a single-target basis using methods like Western blotting or on a proteome-wide scale by coupling the assay with mass spectrometry (MS-CETSA or Thermal Proteome Profiling). nih.govfrontiersin.org
Table 2: Illustrative CETSA Data for a Putative Target of this compound
| Treatment | Temperature (°C) | % Soluble Target Protein |
| Vehicle Control | 50 | 85 |
| Vehicle Control | 54 | 50 (Tm) |
| Vehicle Control | 58 | 15 |
| This compound | 50 | 90 |
| This compound | 54 | 78 |
| This compound | 58 | 50 (Tm) |
This table is illustrative and does not represent actual experimental data.
Computational and Virtual Screening for Target Prediction
Computational and virtual screening methods are invaluable for predicting potential targets of this compound and for prioritizing experimental validation. nih.gov These in silico approaches utilize the three-dimensional structures of proteins to simulate their interaction with the peptide. epochjournals.com
Structure-based virtual screening (SBVS) is a prominent technique where the 3D structure of this compound is computationally "docked" into the binding sites of a large library of protein structures. mdpi.com Scoring functions are used to estimate the binding affinity for each protein-peptide pair, and the top-scoring proteins are considered potential targets. epochjournals.com
These computational approaches can significantly narrow down the number of potential targets that need to be tested experimentally, saving considerable time and resources. nih.govmdpi.com Furthermore, modeling can provide insights into the specific amino acid residues involved in the binding interaction, guiding further optimization of the peptide. frontiersin.org
Enzymatic Degradation Studies of Ac Thr Leu Asn Phe Oh
Protease Susceptibility Profiling and Stability Assessment
The stability of Ac-Thr-Leu-Asn-Phe-OH is primarily dictated by its susceptibility to cleavage by endopeptidases and exopeptidases present in biological fluids like plasma. The primary sites of enzymatic attack are the peptide bonds within the sequence and the C-terminal carboxyl group.
Endopeptidase Action: Enzymes such as chymotrypsin (B1334515), a serine protease, exhibit a strong preference for cleaving peptide bonds C-terminal to aromatic amino acids. sigmaaldrich.comlibretexts.orgwur.nl Given the presence of Phenylalanine (Phe) at the P1 position (the amino acid residue just N-terminal to the cleaved bond), the Asn-Phe peptide bond in this compound is a prime target for chymotrypsin-like proteases. sigmaaldrich.comwur.nl The rate of this cleavage is influenced by the surrounding amino acid residues, which interact with the enzyme's active site.
Exopeptidase Action: The peptide is also susceptible to exopeptidases. Carboxypeptidases can sequentially remove the C-terminal amino acid, Phenylalanine. However, the presence of the N-terminal acetyl group provides resistance against aminopeptidases, which require a free N-terminal amino group to initiate hydrolysis. nih.gov
Table 1: Illustrative Plasma Stability of Peptides with Varying Structures
| Peptide Sequence/Structure | Half-life (t½) in Human Serum | Key Structural Feature | Reference |
| Unmodified linear peptide | Minutes | Free N- and C-termini | nih.gov |
| Ac-anionic peptide | 8.64 - 20.7 hours | N-terminal Acetylation | nih.gov |
| Peptide with D-amino acid termini | > 96 hours (in 50% serum) | D-amino acid incorporation | nih.govlifetein.com |
| Pepitem (linear peptide) | 3.1 ± 0.5 hours | - | acs.org |
| VhTI-pep (scaffold-stabilized) | > 48 hours | Cyclization/Scaffold | acs.org |
Note: This table presents data from various studies on different peptides to illustrate the impact of structural features on plasma stability. The data is not specific to this compound.
Impact of N-Terminal Acetylation on Enzymatic Hydrolysis Rates
N-terminal acetylation is a common strategy to enhance the stability of peptides. nih.gov This modification effectively blocks the action of aminopeptidases, which are ubiquitous enzymes that cleave peptides from the N-terminus. nih.gov Aminopeptidases recognize and bind to the free α-amino group of the first amino acid; by acetylating this group, this compound is rendered resistant to this major degradation pathway.
Studies have demonstrated a significant increase in the half-life of N-terminally acetylated peptides compared to their non-acetylated counterparts. nih.gov For example, the degradation of acetylated enkephalins by aminopeptidase (B13392206) M was dramatically slower than the unmodified peptides, with less than 10% of the acetylated forms being hydrolyzed after 30 minutes, whereas the unmodified versions were completely hydrolyzed within one minute. nih.gov While protecting against aminopeptidases, the acetyl group generally does not interfere with the action of endopeptidases like chymotrypsin, which cleave internal peptide bonds. nih.govnih.gov
Table 2: Illustrative Kinetic Parameters for Chymotrypsin Hydrolysis of N-Acetylated Peptides
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Phe-NH₂ | 0.033 | 45 | 0.73 |
| Ac-Phe-Ala-NH₂ | 18.2 | 4.9 | 3714 |
| Ac-Phe-Gly-NH₂ | 0.23 | 28 | 8.2 |
Note: This table provides kinetic data for the hydrolysis of different N-acetylated phenylalanine-containing substrates by chymotrypsin A alpha to illustrate the effect of the leaving group structure on catalytic efficiency. The data is not specific to this compound. Data sourced from studies conducted at pH 8.00 and 25°C. nih.gov
Identification of Enzymatic Cleavage Sites
Identifying the precise bonds that are broken during enzymatic degradation is crucial for understanding the metabolic fate of this compound. This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). wur.nlnih.govthermofisher.com
By incubating the peptide with specific proteases or in biological matrices like plasma, and then analyzing the resulting fragments, a cleavage map can be constructed.
Primary Cleavage Site: For this compound, the most probable primary cleavage site by chymotrypsin-like enzymes is the peptide bond between Asparagine (Asn) and Phenylalanine (Phe). sigmaaldrich.comwur.nl This would yield two fragments: Ac-Thr-Leu-Asn-OH and Phe-OH .
Secondary Cleavage Site: A secondary cleavage could occur via carboxypeptidases, which would hydrolyze the C-terminal Phenylalanine, releasing it as a free amino acid and leaving the fragment Ac-Thr-Leu-Asn-OH .
Mass spectrometry analysis, particularly tandem MS (MS/MS), is instrumental in confirming the identity of these degradation products by providing sequence information of the peptide fragments. nih.govnih.gov
Strategies for Modulating Degradation: D-Amino Acid Incorporation and Glycosylation
To enhance the stability and prolong the biological activity of peptides like this compound, several chemical modification strategies can be employed.
D-Amino Acid Incorporation: Proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. lifetein.commdpi.com Replacing one or more of the L-amino acids in the peptide sequence with their D-enantiomers can dramatically increase resistance to proteolysis. nih.govlifetein.commdpi.com This is because the altered stereochemistry at the peptide bond hinders proper binding of the substrate into the enzyme's active site. For instance, incorporating D-amino acids at the N- and C-termini of peptides has been shown to render them almost completely resistant to degradation in human serum. lifetein.com Substituting the Phenylalanine with D-Phenylalanine in this compound would likely make the Asn-Phe bond highly resistant to chymotrypsin cleavage.
Glycosylation: The attachment of carbohydrate moieties to the peptide backbone, known as glycosylation, can also modulate enzymatic degradation. mdpi.comnih.gov Glycans can sterically hinder the approach of proteases to their cleavage sites, thereby increasing the peptide's half-life. mdpi.com However, the effect of glycosylation can be complex and protease-dependent. While it often has an inhibitory effect on degradation by many proteases, some studies have shown that for certain proteases like chymotrypsin, specific types of glycosylation can actually promote enzymatic degradation, possibly by enhancing the interaction between the glycopeptide and the enzyme. mdpi.com Glycosylation typically does not alter the enzymatic cleavage sites themselves. mdpi.com
Table 3: Impact of Modifications on Peptide Stability (Illustrative Examples)
| Modification Strategy | General Effect on Proteolytic Stability | Example Observation | Reference |
| D-amino Acid Substitution | Significant Increase | Peptides with D-amino acids at both termini were almost completely stable in serum. | lifetein.com |
| Glycosylation | Variable (Generally increases stability) | Inhibited degradation by most serine-like proteases, but promoted degradation by chymotrypsin in a specific model peptide. | mdpi.com |
Note: This table provides a general summary based on studies of various peptides and is not specific to this compound.
Real-Time Monitoring of Enzymatic Degradation
Advanced analytical techniques allow for the real-time monitoring of the enzymatic degradation of peptides, providing valuable kinetic data.
Fluorescence Resonance Energy Transfer (FRET)-Based Assays: One common method involves synthesizing a modified version of the peptide with a fluorescent donor and a quencher molecule attached at different positions. nsf.govnih.gov In the intact peptide, the proximity of the quencher to the fluorophore results in low fluorescence. When a protease cleaves the peptide bond between them, the donor and quencher are separated, leading to an increase in fluorescence intensity. nsf.govnih.gov This change in fluorescence can be monitored over time to determine the rate of enzymatic cleavage. nsf.gov
Mass Spectrometry (MS)-Based Assays: Real-time monitoring of peptide degradation can also be achieved using mass spectrometry. wur.nl By taking samples from the reaction mixture at various time points and analyzing them by LC-MS, the disappearance of the full-length peptide and the appearance of its cleavage products can be quantified. wur.nl This approach not only provides kinetic information but also confirms the identity of the degradation products simultaneously.
These methods are crucial for detailed mechanistic studies of protease activity and for evaluating the effectiveness of stability-enhancing modifications on peptides like this compound.
Computational Chemistry and in Silico Approaches for Ac Thr Leu Asn Phe Oh Research
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are fundamental tools in the computational study of Ac-Thr-Leu-Asn-Phe-OH, providing critical insights into its potential biological targets and mechanisms of action. These techniques allow for the prediction of how the tetrapeptide might bind to a specific protein receptor, a crucial step in understanding its biological function. The process of molecular docking involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com
In a typical docking study involving this compound, a three-dimensional model of the peptide is generated and positioned within the binding site of a target protein. Sophisticated algorithms then explore a vast number of possible conformations and orientations of the peptide within the binding pocket, calculating the binding energy for each pose. researchgate.net The results of these simulations can reveal the most likely binding mode of the peptide and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, docking simulations could predict whether the phenylalanine residue of this compound inserts into a hydrophobic pocket of a target protein, or if the asparagine and threonine residues form critical hydrogen bonds with the receptor's active site. researchgate.net
A hypothetical docking simulation of this compound with a target protein might yield the following data:
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | 3 |
| Hydrophobic Interactions | 5 |
| Key Interacting Residues | Tyr12, Gln56, Val89 |
This data would suggest a strong binding affinity, with a combination of hydrogen bonds and hydrophobic interactions contributing to the stability of the complex. Such predictions are invaluable for guiding further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode. Moreover, molecular dynamics simulations can be employed to study the dynamic behavior of the peptide-protein complex over time, providing a more realistic representation of the binding event. nih.gov
Machine Learning and Artificial Intelligence (AI) in Tetrapeptide Design and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of peptide design, offering powerful new tools for the creation and optimization of tetrapeptides like this compound. nih.govoup.comnih.gov These technologies can analyze vast datasets of peptide sequences and their corresponding biological activities to learn complex structure-activity relationships, enabling the design of novel peptides with desired properties. springernature.com
Generative models, a class of AI algorithms, can learn the underlying patterns in a dataset of known peptide sequences and generate new, previously unseen sequences with similar characteristics. nih.govresearchgate.netrsc.org For example, a generative model could be trained on a database of antimicrobial peptides to generate novel tetrapeptide sequences with a high probability of exhibiting antimicrobial activity. nih.gov These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can explore the vast chemical space of possible tetrapeptide sequences far more efficiently than traditional methods. researchgate.net A generative model tasked with creating analogs of this compound might produce sequences that retain the key structural features necessary for its biological activity while introducing novel variations that could enhance its potency or selectivity. The PepINVENT model, for instance, can navigate the vast space of natural and non-natural amino acids to propose diverse peptide designs. nih.govarxiv.org
Predictive models, another application of machine learning, can be trained to predict the biological activity or properties of a peptide based on its sequence. nih.govmdpi.comnih.gov For a tetrapeptide like this compound, a predictive model could be developed to estimate its binding affinity for a particular target, its solubility, or its stability in biological fluids. myfoodresearch.com These models are typically trained on large datasets of peptides with experimentally determined activities and use various molecular descriptors to represent the peptide's chemical features. By inputting the sequence of this compound into a trained predictive model, researchers can obtain a rapid assessment of its potential bioactivity, guiding decisions about which peptides to synthesize and test in the laboratory. myfoodresearch.com
A hypothetical predictive model for the bioactivity of tetrapeptides might utilize the following features:
| Feature | Description |
| Amino Acid Composition | The number and type of each amino acid in the sequence. |
| Physicochemical Properties | Molecular weight, hydrophobicity, isoelectric point. |
| Sequence-Based Descriptors | Dipeptide and tripeptide frequencies. |
| Structural Features | Predicted secondary structure, solvent accessible surface area. |
Genetic Algorithms and Evolutionary Approaches for Peptide Discovery
Genetic algorithms and evolutionary approaches are powerful computational tools that mimic the process of natural selection to discover and optimize peptides with desired properties. researchgate.netsemanticscholar.orgnih.gov These methods are particularly well-suited for exploring the vast and complex landscape of possible tetrapeptide sequences to find those with optimal biological activity. chemrxiv.org
The process begins with the creation of an initial population of random or rationally designed tetrapeptide sequences. Each peptide in the population is then evaluated for its "fitness," which is a measure of its desired property, such as binding affinity to a target protein or antimicrobial activity. nih.gov Peptides with higher fitness are then selected to "reproduce" and create the next generation of peptides through processes of crossover and mutation. researchgate.net This iterative process of selection, crossover, and mutation continues for many generations, gradually evolving the population of peptides towards sequences with increasingly higher fitness. aaai.orgoup.com
For the discovery of novel analogs of this compound, a genetic algorithm could be used to explore variations of its sequence. The initial population might include the wild-type sequence and a number of single-point mutations. The fitness of each peptide could be evaluated using a predictive model of its biological activity, as described in the previous section. Through multiple generations of evolution, the algorithm would identify new tetrapeptide sequences with potentially enhanced activity or other desirable properties.
Structure-Based Peptide Design Principles
Structure-based peptide design is a powerful approach that utilizes the three-dimensional structure of a target molecule to design peptides that bind to it with high affinity and specificity. nih.gov This approach is particularly relevant for the design of tetrapeptides like this compound that are intended to interact with a specific biological target. The core principle of structure-based design is to create a peptide that is complementary in shape and chemical properties to the binding site of the target. mit.edu
The design process typically begins with the crystal structure or a high-quality homology model of the target protein. The binding site is then analyzed to identify key features, such as hydrophobic pockets, hydrogen bond donors and acceptors, and charged regions. nih.gov Peptides are then designed to fit into this binding site and make favorable interactions with these features. For example, if the binding site contains a hydrophobic pocket, a peptide might be designed with a phenylalanine or leucine residue at the appropriate position to fill this pocket. nih.govacs.org Similarly, if the binding site contains a hydrogen bond donor, a peptide might be designed with an asparagine or threonine residue to form a hydrogen bond with it.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations provide a powerful means to investigate the electronic properties of tetrapeptides like this compound at the atomic level. nih.gov These methods, based on the principles of quantum mechanics, can be used to calculate a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds. jomardpublishing.com This information is crucial for understanding the reactivity of the peptide and its interactions with other molecules.
High-level quantum chemical calculations, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to accurately determine the conformational energies of tetrapeptides. rsc.orgacs.org This allows for the identification of the most stable three-dimensional structures of the peptide in the gas phase or in solution. mdpi.comdranshuman.me For this compound, these calculations could reveal the preferred conformations of the peptide backbone and the side chains of the individual amino acid residues.
Furthermore, quantum chemical calculations can be used to study the electronic properties of the peptide that are relevant to its biological activity. For example, the calculation of partial atomic charges can reveal the regions of the peptide that are most likely to engage in electrostatic interactions with a target protein. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the peptide's reactivity and its ability to participate in charge-transfer interactions.
A hypothetical quantum chemical calculation for this compound might yield the following data:
| Property | Value |
| Dipole Moment (Debye) | 5.2 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.2 |
| Partial Charge on Phe side chain | -0.15 |
These results would indicate that the peptide has a significant dipole moment, making it susceptible to long-range electrostatic interactions. The HOMO-LUMO gap would provide an indication of the peptide's chemical stability and reactivity.
Advanced Analytical and Purification Techniques in Ac Thr Leu Asn Phe Oh Research
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-performance liquid chromatography (HPLC) is an indispensable tool for both the analysis and purification of synthetic peptides. creative-proteomics.comnih.gov The versatility of HPLC lies in its various modes of operation, each exploiting different molecular properties to achieve separation. hplc.eu For a compound like Ac-Thr-Leu-Asn-Phe-OH, which possesses a mix of hydrophobic (Leucine, Phenylalanine) and polar (Threonine, Asparagine) residues, different HPLC modes can be strategically employed to isolate the target peptide from synthesis-related impurities.
Reversed-phase HPLC is the most common and powerful technique for the analysis and purification of peptides. nih.govspringernature.com In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica (B1680970) bonded with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). hplc.eu Peptides are eluted using a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. rsc.org
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | C18, 300 Å pore size, 5 µm particle size (e.g., 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) (ACN) |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214-220 nm (peptide bond) |
| Expected Elution | The peptide would elute based on its hydrophobicity, well-retained due to Phe and Leu residues. |
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. waters.com This technique is particularly useful for assessing the aggregation state of a peptide. For a small tetrapeptide like this compound, SEC is not typically used for primary purification from smaller impurities but is invaluable for detecting and removing dimers or higher-order aggregates that may form during synthesis or storage. smolecule.com
The stationary phase in SEC consists of porous particles. Larger molecules are excluded from the pores and travel a shorter path, eluting first. Smaller molecules, like the monomeric tetrapeptide, can enter the pores, increasing their path length and causing them to elute later. To prevent secondary hydrophobic or ionic interactions between the peptide and the column matrix, mobile phases often contain high salt concentrations or organic modifiers. technosaurus.co.jp
Table 2: Representative SEC Parameters for this compound**
| Parameter | Value/Description |
| Column | Silica-based with small pore size (e.g., 80 Å) suitable for peptides <10,000 Da |
| Mobile Phase | Isocratic elution with a buffer such as 25 mM Sodium Acetate, 300 mM NaCl, pH 6.5, or a mixture containing acetonitrile (e.g., 30% ACN with 0.1% TFA) to ensure denaturing conditions. smolecule.comtechnosaurus.co.jp |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV absorbance at 214 nm |
| Expected Elution | Aggregates would elute first, followed by the monomeric peptide. |
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge at a given pH. phenomenex.com The stationary phase contains charged functional groups that interact with oppositely charged analytes. For this compound, the N-terminal α-amino group is acetylated and thus neutral. The side chains of Thr, Leu, Asn, and Phe are also uncharged. The only ionizable group is the C-terminal carboxylic acid, which will be deprotonated (negatively charged) at a pH above its pKa (~3-4).
Therefore, at a neutral or slightly acidic pH, the peptide will carry a net negative charge and bind to an anion-exchange (AEX) stationary phase. Elution is typically achieved by increasing the concentration of a competing salt in the mobile phase or by changing the pH to neutralize the charge on the peptide. google.com IEC offers a separation mechanism orthogonal to RP-HPLC and is effective for removing impurities that have a different charge state but similar hydrophobicity. phenomenex.com For instance, a peptide that failed N-terminal acetylation would have a net positive charge at acidic pH and would not be retained on a cation-exchange column under the same conditions as the target peptide. nih.govnih.gov
Table 3: Typical Anion-Exchange Chromatography Parameters for this compound
| Parameter | Value/Description |
| Column | Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) |
| Mobile Phase A | Low ionic strength buffer (e.g., 20 mM Tris, pH 7.5) |
| Mobile Phase B | High ionic strength buffer (e.g., 20 mM Tris with 1 M NaCl, pH 7.5) |
| Gradient | Linear gradient of 0% to 100% B to elute bound peptides |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm |
| Expected Behavior | The peptide binds to the column at neutral pH and elutes as the salt concentration increases. |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation mode that uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent, similar to normal-phase chromatography but with aqueous components. nih.gov HILIC is particularly effective for separating polar compounds that are poorly retained in RP-HPLC. halocolumns.com
Table 4: Illustrative HILIC Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | Amide- or poly-hydroxyethyl-based polar stationary phase |
| Mobile Phase A | Acetonitrile (e.g., 95% ACN with 5% aqueous buffer) |
| Mobile Phase B | Aqueous buffer (e.g., 50% ACN with 50% aqueous buffer) |
| Gradient | Increasing concentration of Mobile Phase B (increasing water content) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm |
| Expected Behavior | The peptide is retained due to its polar residues (Thr, Asn) and elutes as the aqueous content of the mobile phase increases. |
For complex samples or for the challenging separation of closely related impurities, single-mode chromatography may be insufficient. Mixed-mode chromatography utilizes stationary phases with both hydrophobic and ion-exchange functionalities, allowing for simultaneous separation based on multiple properties.
Mass Spectrometry (MS) for Purity Assessment and Structural Characterization
Mass spectrometry is a fundamental technique for the characterization of synthetic peptides, providing precise molecular weight measurement and structural information. nih.govnih.gov It is routinely coupled with HPLC (LC-MS) to provide mass information for each peak separated by the chromatograph, confirming the identity of the main peak and identifying impurities. creative-proteomics.com
For purity assessment, the mass spectrometer confirms that the molecular weight of the main chromatographic peak matches the theoretical mass of this compound. The theoretical monoisotopic mass of this peptide is 550.2744 Da. Any other observed masses would indicate the presence of impurities, such as deletion sequences, products with remaining protecting groups, or side-reaction products. aminer.org
For structural characterization, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the precursor ion corresponding to the peptide's mass is isolated and fragmented through collision-induced dissociation (CID). nih.gov The fragmentation typically occurs along the peptide backbone, producing a series of characteristic "b" and "y" ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the peptide's sequence. nih.gov The N-terminal acetyl group would be included in the mass of the b-ions.
Table 5: Theoretical Mass and Predicted MS/MS Fragments for this compound
| Ion/Fragment | Sequence | Theoretical Monoisotopic Mass (m/z) |
| [M+H]⁺ | This compound | 551.2817 |
| b-ions | ||
| b₁ | Ac-Thr | 144.0655 |
| b₂ | Ac-Thr-Leu | 257.1499 |
| b₃ | Ac-Thr-Leu-Asn | 371.1928 |
| b₄ | Ac-Thr-Leu-Asn-Phe | 518.2612 |
| y-ions | ||
| y₁ | Phe-OH | 166.0863 |
| y₂ | Asn-Phe-OH | 280.1292 |
| y₃ | Leu-Asn-Phe-OH | 393.2136 |
| y₄ | Thr-Leu-Asn-Phe-OH | 494.2614 |
Note: Masses are for the singly protonated species [M+H]⁺.
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) is a powerful analytical technique that offers high-resolution separations of peptides and their constituent amino acids. nih.gov This method utilizes a narrow-bore fused-silica capillary and a high-voltage power supply to separate molecules based on their electrophoretic mobility in an electric field. The separation of peptides is influenced by their charge-to-mass ratio, with smaller, more highly charged peptides migrating faster through the capillary.
In the context of this compound research, CE can be employed for purity assessment and characterization. For a comprehensive analysis of the peptide hydrolysate, derivatization of the resulting amino acids is often performed to enhance their detection. Phenylisothiocyanate is a common derivatizing agent that allows for the quantification of amino acids in the picomole and femtomole range. nih.gov The complete separation of all 18 common amino acids in a polypeptide hydrolysate can be achieved in under 30 minutes, offering a significant advantage in terms of speed over traditional HPLC methods. nih.gov
The basic components and operational parameters for a typical CE setup for peptide analysis are outlined in the table below.
| Component/Parameter | Description | Typical Value/Setting |
| Capillary | Fused-silica capillary, uncoated | 32 cm effective length, 50 µm inner diameter |
| Background Electrolyte (BGE) | Buffer solution that carries the current and maintains pH | 0.1 M phosphate (B84403) buffer, pH 2.5 |
| Applied Voltage | High voltage applied across the capillary to drive separation | 30 kV |
| Injection Mode | Method for introducing the sample into the capillary | Hydrodynamic or electrokinetic injection |
| Detection | Method for detecting the separated components | UV absorbance at 200 nm |
| Derivatizing Agent | Reagent used to tag amino acids for enhanced detection | Phenylisothiocyanate (PITC) |
This table presents typical parameters for capillary electrophoresis of peptides and amino acids; specific conditions for this compound would require method development and optimization.
Challenges in CE analysis of peptides can include the potential for overlapping peaks, especially in complex mixtures. nih.gov However, advanced techniques such as the use of different background electrolytes or the application of partial least-squares regression can help to resolve these issues and improve the accuracy of quantification. nih.gov The use of CE with contactless conductivity detection (CE-C4D) is another approach that has been successfully applied to the analysis of amino acids in complex samples. diva-portal.org
Sustainable and Efficient Peptide Purification Methodologies
The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for peptide purification. rsc.org Traditional preparative high-performance liquid chromatography (prep-HPLC), while effective, is often associated with high solvent consumption and can be time-consuming and difficult to scale up. xtalks.com
Key Sustainable and Efficient Purification Techniques:
Automated Flash Chromatography: This technique offers a faster, more cost-effective, and greener alternative to prep-HPLC. xtalks.com It allows for higher column loading capacity and reduced purification times, significantly cutting down on solvent consumption. xtalks.com
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): MCSGP represents a significant advancement in downstream processing for peptide manufacturing. bachem.com This automated system can reduce solvent consumption by over 30% and increase product yields by approximately 10% compared to traditional single-column batch chromatography. bachem.com
Solid-Phase Extraction (SPE) with Gradient Elution: Reversed-phase SPE is a versatile and economical method for purifying a wide range of peptides. nih.gov It requires low solvent consumption and does not necessitate specialized equipment, making it an accessible and more environmentally friendly option. nih.gov
Membrane Filtration: This technology provides an efficient process for peptide purification, offering purity levels comparable to chromatography but with higher productivity and lower costs. mdpi.com Techniques like enzymatic membrane reactors and electrodialysis-ultrafiltration allow for simultaneous production and highly selective separation of peptides. mdpi.com
The following table provides a comparative overview of these sustainable purification methodologies.
| Technique | Principle of Separation | Key Advantages |
| Automated Flash Chromatography | Adsorption chromatography with a solid stationary phase and liquid mobile phase, utilizing a gradient of solvent polarity. | Reduced solvent consumption, faster purification times, cost-effective. xtalks.com |
| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | Continuous chromatographic process using multiple columns to achieve higher separation efficiency and throughput. | Significant reduction in solvent consumption, higher yields, automated 24/7 operation. bachem.com |
| Solid-Phase Extraction (SPE) | Selective adsorption of the target peptide onto a solid phase, followed by elution with a suitable solvent. | Low solvent consumption, economical, versatile for various peptide types. nih.gov |
| Membrane Filtration | Separation based on molecular size and charge using semi-permeable membranes. | High productivity, cost-effective, potential for simultaneous production and separation. mdpi.com |
This table summarizes the key features of various sustainable peptide purification techniques.
The adoption of these greener purification strategies is crucial for transforming the pharmaceutical industry and other sectors that rely on peptide synthesis into a more sustainable reality. rsc.orgresearchgate.net By integrating these innovative methodologies, researchers can achieve high-purity peptides like this compound while minimizing the environmental footprint of the purification process.
Future Directions and Emerging Research Avenues for Ac Thr Leu Asn Phe Oh
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic comprehension of the biological effects of Ac-Thr-Leu-Asn-Phe-OH can be achieved through the integration of multiple "omics" disciplines. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular and cellular pathways modulated by the peptide. nih.govnih.gov By treating biological systems (e.g., cell cultures or model organisms) with this compound, researchers can simultaneously measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics).
The application of multivariate statistical methods and machine learning algorithms is crucial for analyzing these large, complex datasets. frontiersin.orgmiami.edu Such analyses can reveal the peptide's mechanism of action, identify novel biomarkers associated with its activity, and predict its potential therapeutic applications or off-target effects. frontiersin.org This systems-level perspective moves beyond a one-dimensional view of the peptide's function, providing a detailed map of its biological interactions. nih.gov
Table 1: Hypothetical Multi-Omics Study Design for this compound
| Omics Layer | Methodology | Objective | Potential Insights |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | To identify genes whose expression is altered by the peptide. | Understanding of regulated cellular pathways (e.g., inflammation, apoptosis). |
| Proteomics | Mass Spectrometry (e.g., TMT labeling) | To quantify changes in the cellular proteome post-treatment. youtube.com | Identification of protein targets and downstream signaling cascades. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) | To profile changes in small-molecule metabolites. youtube.com | Insight into the peptide's impact on cellular metabolism and energy production. |
| Data Integration | Multivariate Random Forest, Pathway Analysis | To build a comprehensive model of the peptide's biological effects. miami.edu | Elucidation of the complete mechanism of action and discovery of novel functions. |
Development of Novel Biosensors and Probes Utilizing this compound
The specific sequence of this compound makes it a candidate for use in the development of highly specific biosensors and molecular probes. The creation of sensors capable of detecting phenylalanine (Phe), a key component of this peptide, is already an area of active research, utilizing techniques like electrochemical detection and enzyme-modified electrodes. nih.govmdpi.com These principles can be extended to create sensors for the entire tetrapeptide.
One promising approach involves Molecularly Imprinted Polymers (MIPs), which can be engineered to create "plastic antibodies" with recognition sites that are perfectly complementary to the shape and chemical properties of this compound. mdpi.comresearchgate.net Another avenue is the development of biological recognition elements, such as aptamers or antibodies, that specifically bind to the peptide. When integrated with a transducer (e.g., an electrochemical or optical platform), these recognition elements can provide real-time, quantitative detection of the peptide in complex biological samples. nih.gov Such biosensors could be invaluable tools for pharmacokinetic studies, diagnostic assays, and fundamental research into the peptide's interactions.
Exploration of this compound in Advanced Materials Science
The field of materials science has seen a surge in the use of short peptides as building blocks for functional biomaterials. The presence of a phenylalanine residue at the C-terminus of this compound is particularly significant, as diphenylalanine (Phe-Phe) motifs are renowned for their exceptional self-assembly capabilities, forming structures like nanofibers, nanotubes, and hydrogels. acs.orgacs.org These self-assembled structures have applications ranging from tissue engineering to drug delivery. acs.org
Future research could explore the self-assembly properties of this compound, both on its own and in combination with other molecules. The N-terminal acetylation and the specific side chains of Threonine, Leucine, and Asparagine will undoubtedly influence the kinetics and thermodynamics of assembly, potentially leading to the formation of novel nanostructures with unique properties. Modifying the peptide sequence could allow for fine-tuning of these properties, such as the stiffness and stability of the resulting materials, making them suitable for advanced applications like 3D cell culture scaffolds or controlled-release depots for therapeutic agents. acs.orgnih.gov
Interdisciplinary Research with Bioengineering and Nanotechnology
The unique properties of this compound position it at the intersection of bioengineering and nanotechnology. By conjugating this peptide to nanoparticles, drug molecules, or imaging agents, researchers can create sophisticated systems for targeted therapy and diagnostics. For example, the peptide could serve as a targeting ligand, directing a payload to specific cells or tissues that recognize its sequence. The development of peptide-drug conjugates is an emerging area in oncology, offering a way to increase the potency and reduce the side effects of cytotoxic agents. youtube.com
In tissue engineering, hydrogels formed from this compound could serve as biocompatible scaffolds that mimic the natural extracellular matrix, promoting cell adhesion, proliferation, and differentiation. acs.org The peptide sequence itself could be engineered to include bioactive motifs that actively direct cell behavior. acs.org This interdisciplinary approach, combining peptide chemistry with nanotechnology and bioengineering, opens up possibilities for creating next-generation medical devices and therapeutic platforms.
Advancements in Automated and High-Throughput Research Platforms for Tetrapeptides
The exploration of this compound and its analogs will be significantly accelerated by advancements in automated and high-throughput research platforms. Modern peptide synthesizers and robotic liquid handlers enable the rapid creation of large libraries of peptide variants, where each amino acid position can be systematically substituted. genscript.com
These peptide libraries can then be screened using high-throughput methods, such as peptide microarrays, to quickly identify sequences with desired properties. creative-peptides.com For instance, a library based on the this compound backbone could be screened for enhanced binding to a specific protein target, improved stability, or optimized self-assembly characteristics. High-throughput screening platforms can evaluate millions of compounds in a fraction of the time required by traditional methods, dramatically speeding up the discovery and optimization cycle for new peptide-based drugs and materials. nih.govacs.org
Table 2: Advantages of High-Throughput Screening (HTS) for Tetrapeptide Research
| Feature | Description | Impact on this compound Research |
| Speed | Automated platforms can synthesize and screen thousands to millions of compounds per day. genscript.comnih.gov | Rapid identification of lead candidates from large peptide libraries. |
| Scale | Enables the testing of a vast chemical space of tetrapeptide analogs. | Increased probability of discovering peptides with novel or enhanced functions. |
| Miniaturization | Assays are performed in microplates (e.g., 384-well format), conserving reagents and the peptide compound. nih.gov | Cost-effective screening of extensive libraries. |
| Data Richness | Generates large datasets that can be analyzed to understand structure-activity relationships. | Deeper insights into how amino acid sequence dictates peptide function. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
